3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various pharmaceuticals and has shown promising results in several scientific studies.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the replication of viruses and bacteria. This inhibition leads to the death of the microorganisms, making it an effective antimicrobial agent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to be highly stable and resistant to degradation, making it an ideal candidate for drug development. Additionally, it has been shown to have low toxicity and is well-tolerated by the body, making it a safe compound for use in pharmaceuticals.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid is its high stability and resistance to degradation. This makes it an ideal compound for use in lab experiments where stability and consistency are essential. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult and time-consuming to produce.
Future Directions
There are several future directions for the research and development of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid. One potential direction is the development of new antimicrobial drugs based on this compound. Another potential direction is the exploration of its potential use in the treatment of viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a unique compound that has shown promising results in scientific research. Its stability, low toxicity, and potent antimicrobial activity make it an ideal candidate for drug development. Further research is needed to fully understand the potential applications of this compound in various fields of science.
Synthesis Methods
The synthesis of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid is a complex process that requires specific reagents and conditions. One of the most common methods of synthesis involves the reaction of 2,2-difluoroacetaldehyde with azetidine in the presence of trifluoroacetic acid. This reaction results in the formation of this compound.
Scientific Research Applications
3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid has been extensively studied for its potential application in the pharmaceutical industry. This compound has been found to possess several unique properties that make it an ideal candidate for drug development. It has been shown to have potent antiviral and antibacterial activity, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Properties
IUPAC Name |
3-(azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.C2HF3O2/c7-6(8,5(10)11)4-9-2-1-3-9;3-2(4,5)1(6)7/h1-4H2,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLFYPDKIEATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC(C(=O)O)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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